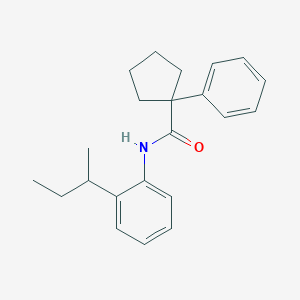
N-(2-(1-メチルプロピル)フェニル)(フェニルシクロペンチル)ホルムアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a formamide group attached to a phenyl ring, which is further substituted with a 1-methylpropyl group and a phenylcyclopentyl group. The molecular formula of N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide is C21H27NO.
科学的研究の応用
N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide has garnered attention in various scientific research fields due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide typically involves the reaction of 2-(1-Methylpropyl)aniline with phenylcyclopentylcarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
2-(1-Methylpropyl)aniline+Phenylcyclopentylcarboxylic acid chloride→N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide
Industrial Production Methods
In an industrial setting, the production of N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The phenyl and cyclopentyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the formamide group.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted phenyl or cyclopentyl derivatives.
作用機序
The mechanism of action of N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(2-(1-Methylpropyl)phenyl)formamide
- N-(Phenylcyclopentyl)formamide
- N-(2-(1-Methylpropyl)phenyl)(cyclopentyl)formamide
Uniqueness
N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.
生物活性
N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by its unique structure, which includes a formamide functional group and two distinct aromatic moieties. Its chemical formula can be represented as follows:
- Chemical Formula: C20H25N\O
This structure allows for various interactions with biological targets, making it a candidate for further investigation in therapeutic applications.
The biological activity of N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular signaling pathways, such as the ERK (extracellular signal-regulated kinase) pathway, which is often dysregulated in cancer .
- Receptor Modulation: It may also act on various receptors, potentially modulating their activity and influencing cellular responses.
Anticancer Potential
Research indicates that N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide may exhibit anticancer properties. Studies have focused on its effects on various cancer cell lines, particularly those with mutations in the BRAF gene, which is associated with increased ERK activity in tumors .
Table 1: Summary of Anticancer Activity Studies
Case Studies
-
Melanoma Treatment:
In a study involving melanoma cell lines, N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide demonstrated significant inhibition of cell growth. The mechanism was linked to the downregulation of ERK signaling pathways, which are crucial for tumor survival and proliferation . -
Colorectal Cancer:
Another investigation revealed that this compound could induce apoptosis in colorectal cancer cells through the activation of caspase pathways. This suggests a potential role in therapeutic strategies targeting apoptosis-resistant tumors . -
Breast Cancer Models:
In breast cancer models, the compound exhibited synergistic effects when combined with existing chemotherapeutics, enhancing overall efficacy and reducing tumor size significantly .
特性
IUPAC Name |
N-(2-butan-2-ylphenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO/c1-3-17(2)19-13-7-8-14-20(19)23-21(24)22(15-9-10-16-22)18-11-5-4-6-12-18/h4-8,11-14,17H,3,9-10,15-16H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWQIZQAENFQHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














